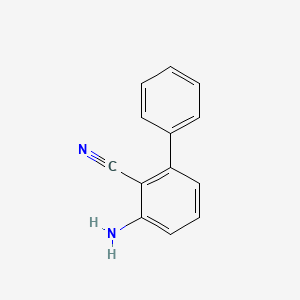

3-Amino-biphenyl-2-carbonitrile

Cat. No. B599455

Key on ui cas rn:

106274-68-4

M. Wt: 194.237

InChI Key: LMAIDQDTPOQJBC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08575184B2

Procedure details

2-Amino-6-bromo-benzonitrile (1.0 Kg, 5.07 moles) and toluene (10 L, 10 vol) were added to a 20 L glass-lined reactor equipped with mechanical stirrer under inert atmosphere. Potassium acetate (996 g, 10.16 moles) and phenylboronic acid (866, 7.10 moles) were added into the solution and the solution was degassed with nitrogen for 30 min. After this time, dichloro-bis(triphenylphosphine) palladium (II) (17.8 g, 0.025 moles) was added to the reaction mixture at ambient temperature. The mixture was heated to 110° C., where it stirred for 17 h. At the conclusion of this period, the reaction progress was monitored by HPLC, which indicated the reaction was completed. The reaction mixture was filtered through a celite bed. The filtrate was transferred back to the reactor and concentrated hydrochloric acid (˜35%, 2 L, 2 vol) was charged to the reactor at ambient temperature. The HCl salt of the title compound precipitated out from the reaction and was collected by filtration. The HCl salt was transferred into the 20 L reactor and then made basic with 10% NaOH solution (pH 8-9). The resulting product was extracted with ethyl acetate (10 L, 10 vol). The ethyl acetate layer was washed with water (5 L, 5 vol) and then the solvent was evaporated under vacuum to give a residue. Hexanes (5 L, 5 vol) were added to the residue at 35-40° C., and the resulting slurry was cooled to ambient temperature. Once at the prescribed temperature, the product was collected by filtration to provide a pale yellow solid (802 g, 81.4%, 99% by HPLC). 1H NMR (DMSO-D6, 400 MHz, δ ppm); 7.43-7.52 (m, 5H), 7.33-7.37 (m, 1H), 6.83 (d, J=8 Hz, 1H), 6.62 (d, J=8 Hz, 1H), 6.1 (s, 2H). ES-MS: [M++1]=194.23.

Name

Potassium acetate

Quantity

996 g

Type

reactant

Reaction Step Two

[Compound]

Name

dichloro-bis(triphenylphosphine) palladium (II)

Quantity

17.8 g

Type

reactant

Reaction Step Three

[Compound]

Name

Hexanes

Quantity

5 L

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[C:3]=1[C:4]#[N:5].C([O-])(=O)C.[K+].[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:3]=1[C:4]#[N:5] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C#N)C(=CC=C1)Br

|

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

Potassium acetate

|

|

Quantity

|

996 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

7.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)B(O)O

|

Step Three

[Compound]

|

Name

|

dichloro-bis(triphenylphosphine) palladium (II)

|

|

Quantity

|

17.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Hexanes

|

|

Quantity

|

5 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

where it stirred for 17 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer under inert atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was degassed with nitrogen for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through a celite bed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged to the reactor at ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The HCl salt of the title compound precipitated out from the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting product was extracted with ethyl acetate (10 L, 10 vol)

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethyl acetate layer was washed with water (5 L, 5 vol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a residue

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting slurry was cooled to ambient temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Once at the prescribed temperature, the product was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a pale yellow solid (802 g, 81.4%, 99% by HPLC)

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=C(C(=CC=C1)C1=CC=CC=C1)C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |